

# Bleximenib as a menin-KMT2A interaction inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bleximenib*

Cat. No.: *B12404535*

[Get Quote](#)

An In-depth Technical Guide to **Bleximenib**: A Menin-KMT2A Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Bleximenib** (JNJ-75276617) is a potent, selective, and orally bioavailable small molecule inhibitor targeting the critical protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2] This interaction is a key dependency for the survival and proliferation of leukemic cells harboring KMT2A gene rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations.[1][2] By disrupting this complex, **bleximenib** effectively downregulates the expression of oncogenic genes, such as MEIS1 and HOX gene clusters, leading to cell differentiation and impaired proliferation of leukemic blasts.[1][3] Preclinical and clinical studies have demonstrated significant anti-leukemic activity and a manageable safety profile for **bleximenib**, both as a monotherapy and in combination with other anti-leukemia agents, establishing it as a promising therapeutic strategy for these genetically defined acute leukemias.[4][5]

## Core Mechanism of Action

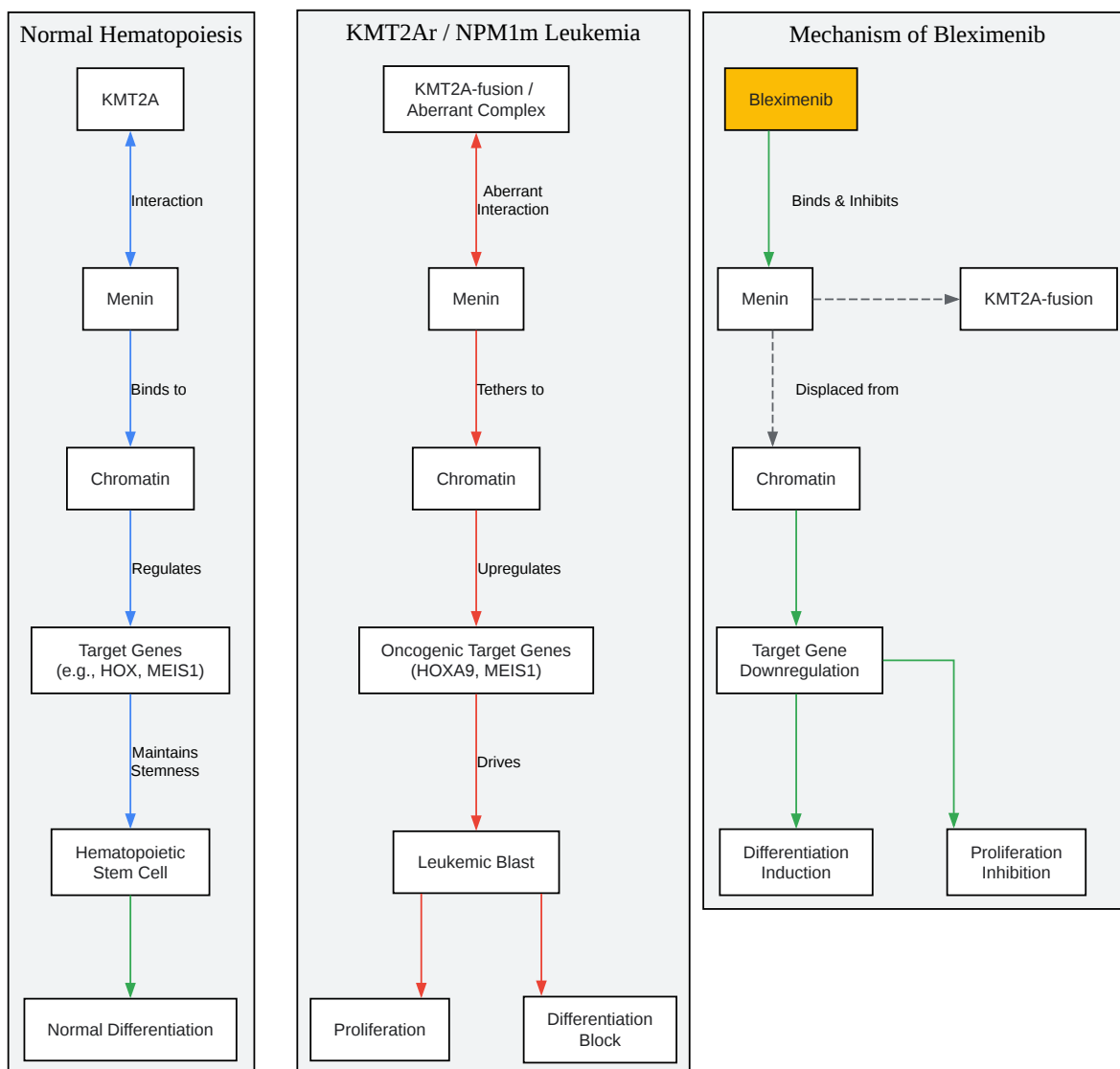
In normal hematopoiesis, the menin-KMT2A complex plays a role in regulating gene transcription.[6] However, in the context of KMT2Ar or NPM1-mutated (NPM1m) acute myeloid leukemia (AML), this interaction becomes aberrant and essential for driving the leukemogenic program.[6][7]

- In KMT2Ar Leukemia: Chromosomal translocations involving the KMT2A gene produce fusion proteins. Menin acts as a critical scaffolding protein that tethers these KMT2A fusion proteins to chromatin at specific gene loci.[1]
- In NPM1m Leukemia: The mutated NPM1 protein also relies on the menin-KMT2A interaction to drive the expression of genes responsible for maintaining the leukemic state.[1][2]

This aberrant complex leads to the sustained expression of key downstream target genes, including the HOXA gene cluster and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation.[1][3]

**Bleximenib** binds directly to the menin protein in a unique binding pocket, distinct from some other menin inhibitors, which physically prevents its interaction with KMT2A or KMT2A fusion proteins.[1][2] This disruption displaces the complex from chromatin, leading to the downregulation of target gene expression, which in turn induces myeloid differentiation and inhibits tumor growth.[1][8]

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The Menin-KMT2A signaling pathway in normal and leukemic states, and the mechanism of **Bleximenib**.

## Quantitative Data

### Preclinical Activity

**Bleximenib** demonstrates potent and selective inhibition of the menin-KMT2A interaction, translating to robust anti-proliferative activity in relevant cellular models.

Parameter	Value	Cell Lines / Conditions	Reference
Binding Affinity (K <sub>i</sub> )	Sub to double-digit nM range	Wild-Type (WT) Menin	[1]
Antiproliferative Activity	Potent across multiple cell lines	KMT2Ar (MOLM-13, MV4-11) and NPM1c (OCI-AML3) AML cell lines	[1][2]
Resistance Profile	Retains potent activity	Engineered AML cells with MEN1M327I or MEN1T349M mutations	[1][2]
Selectivity	No significant activity (>50% inhibition)	Kinase panel (n=109) and receptor/transporter panel (n=52) at 1-10 μM	[1]

## Clinical Efficacy: Monotherapy (cAMeLot-1 Trial)

The Phase 1/2 cAMeLot-1 study (NCT04811560) evaluated **bleximenib** monotherapy in patients with relapsed/refractory (R/R) acute leukemia with KMT2A or NPM1 alterations.[4][9]

Efficacy Endpoint	45 mg BID	90/100 mg BID	150 mg BID	Reference
Overall Response Rate (ORR)	36.4% - 39%	47.6% - 50%	50% - 55.0%	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Composite Complete Response (cCR)	18.2% - 23%	33.3% - 40%	40.0%	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
CR/CRh Rate	18.2% - 23%	33.3% - 35%	30% - 40.0%	<a href="#">[4]</a> <a href="#">[9]</a>
Median Time to First Response	1.5 months	1.4 months (30 days)	1.0 month	<a href="#">[4]</a> <a href="#">[9]</a>
Median Duration of Response (90/100 mg)	-	6.4 months	-	<a href="#">[9]</a>

Note: Response rates can vary slightly between different data cut-offs and analyses presented at conferences.

The recommended Phase 2 dose (RP2D) was determined to be 100 mg BID, with a 50 mg BID step-up for the first 14 days, based on an optimal balance of safety, efficacy, and pharmacodynamic activity.[\[4\]](#)[\[6\]](#)[\[11\]](#)

## Clinical Efficacy: Combination Therapy (ALE1002 Trial)

The Phase 1b ALE1002 study (NCT05453903) is evaluating **bleximenib** in combination with other AML-directed therapies.[\[5\]](#)[\[6\]](#)

**Bleximenib** + Venetoclax + Azacitidine (VEN + AZA)[\[5\]](#)[\[6\]](#)

Patient Population	Overall Response Rate (ORR)	Composite Complete Response (cCR)
Newly Diagnosed (ND) AML (n=20)	90.0%	75.0%
Relapsed/Refractory (R/R) AML (n=22)	81.8% - 82%	59.0% - 59.1%

#### **Bleximenib** + Intensive Chemotherapy (7+3)[\[4\]](#)

Patient Population	Overall Response Rate (ORR)	Composite Complete Remission (CRc)
Newly Diagnosed (ND) AML, fit for IC (n=21)	95%	86%

## Clinical Safety & Tolerability

**Bleximenib** has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are summarized below.

#### Monotherapy (cAMeLot-1, 90/100 mg BID)[\[4\]](#)[\[6\]](#)

Adverse Event	Grade ≥3 Incidence
Thrombocytopenia	9.7% - 31.5%
Neutropenia	3.2% - 25.3%
Anemia	26.7%
Febrile Neutropenia	18.5%
Differentiation Syndrome (DS)	6.5% - 14.4%

Note: Incidence ranges reflect data from different reports and patient populations.

#### Combination Therapy (with VEN+AZA, RP2D)[\[5\]](#)

Adverse Event	All-Grade Incidence	Grade $\geq$ 3 Incidence
Nausea	65%	-
Thrombocytopenia	61%	59%
Neutropenia	59%	59%
Anemia	49%	49%
Differentiation Syndrome (DS)	4%	-

Importantly, no cardiac safety signal of QTc prolongation has been observed.[\[5\]](#)[\[6\]](#)

Differentiation syndrome, a known class effect of differentiating agents, is observed but is generally low-grade and manageable.[\[6\]](#)[\[12\]](#)

## Key Experimental Protocols

### Preclinical: Chromatin Immunoprecipitation (ChIP)

#### Assay

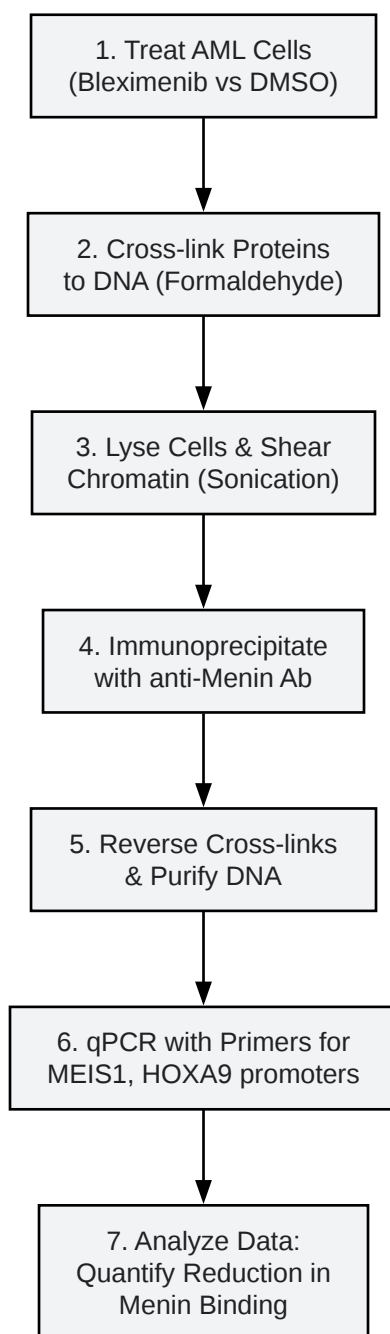
This protocol is used to assess the binding of menin to the promoters of its target genes and the displacement of the complex by **bleximenib**.

Methodology Workflow:

- Cell Treatment: Treat KMT2A-r or NPM1c AML cells (e.g., MOLM-14) with DMSO (vehicle control) or varying concentrations of **bleximenib** for a specified time (e.g., 48 hours).[\[1\]](#)
- Cross-linking: Cross-link proteins to DNA using formaldehyde.
- Cell Lysis & Sonication: Lyse cells and shear chromatin into small fragments using sonication.
- Immunoprecipitation: Incubate sheared chromatin with an antibody specific to menin to pull down menin-bound DNA fragments.
- Reverse Cross-linking & DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

- Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of target genes (e.g., MEIS1, HOXA9, HOXA10) to quantify the amount of menin-bound DNA. [\[1\]](#)
- Analysis: Compare the amount of amplified DNA from **bleximenib**-treated samples to DMSO-treated samples to determine the reduction in menin binding.

## ChIP Assay Workflow Diagram





[Click to download full resolution via product page](#)

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

## Preclinical: Primary AML Cell Culture and Differentiation Assay

This protocol assesses the effect of **bleximenib** on the proliferation and differentiation of primary patient-derived AML cells.[3]

Methodology Workflow:

- **Sample Processing:** Thaw cryopreserved primary AML mononuclear cells. Resuspend in newborn calf serum supplemented with DNase I, MgSO<sub>4</sub>, and heparin.[3]
- **Co-culture Setup:** Plate cells in Gartner medium supplemented with cytokines (G-CSF, TPO, IL-3) onto a confluent monolayer of MS5 stromal cells pre-treated with mitomycin C.[3]
- **Treatment:** Treat cells with DMSO or escalating concentrations of **bleximenib** (e.g., 0.03, 0.30, 3.00 µM) for 14 days. Add fresh medium and inhibitor at day 7.[3]
- **Flow Cytometry Staining:** At days 7 and 14, harvest cells and stain with a panel of fluorescently-conjugated antibodies to identify cell populations and differentiation markers (e.g., CD45, CD117 for blasts, CD11b for myeloid differentiation). Use a viability dye like DAPI.[3]
- **Data Acquisition & Analysis:** Acquire data on a flow cytometer. Analyze the percentage of viable leukemic blasts and the expression of differentiation markers to assess drug efficacy. [3]

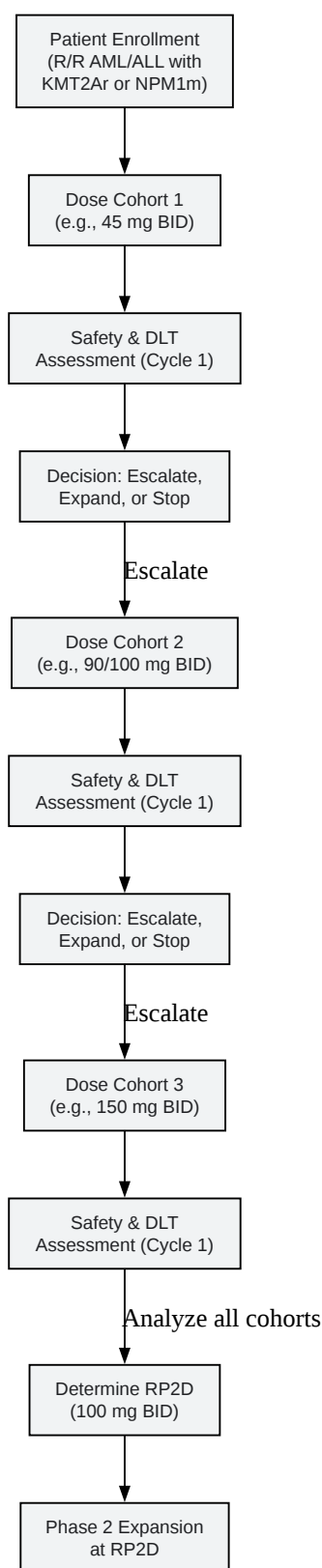
## Clinical Trial Protocol: Phase 1 Dose Escalation

This protocol outlines the design of the dose-finding portion of the cAMELot-1 (NCT04811560) and ALE1002 (NCT05453903) studies.

Methodology Workflow:

- Patient Eligibility: Enroll patients with relapsed/refractory acute leukemia with confirmed KMT2A rearrangements or NPM1 mutations.[9]
- Study Design: Patients receive **bleximenib** orally on a 28-day cycle.[9][13]
- Dose Escalation:
  - Monotherapy (cAMeLot-1): Employ a step-up dosing strategy to mitigate the risk of differentiation syndrome. For the RP2D, patients start at 50 mg BID for 14 days, then escalate to 100 mg BID.[9][11]
  - Combination (ALE1002): **Bleximenib** is introduced after the start of partner agents (e.g., after venetoclax ramp-up).[13]
- Safety Monitoring: Monitor patients for adverse events (AEs), graded using CTCAE v5.0. Dose-limiting toxicities (DLTs) are assessed to determine the maximum tolerated dose.[9][11]
- Efficacy Assessment: Investigator-assessed responses are evaluated based on modified ELN 2017 criteria.[9]
- Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Collect samples to evaluate drug exposure and target engagement (e.g., modulation of MEIS1 expression in bone marrow).[9][11]

## Clinical Trial Dose Escalation Diagram



[Click to download full resolution via product page](#)

Caption: Logical flow of a Phase 1 dose-escalation clinical trial.

## Conclusion and Future Directions

**Bleximenib** has emerged as a highly promising targeted therapy for acute leukemias characterized by KMT2A rearrangements or NPM1 mutations. Its potent and selective mechanism of action, which restores normal differentiation programming, has translated into compelling clinical activity in heavily pre-treated patient populations. The determination of a well-tolerated and effective RP2D allows for further investigation in ongoing Phase 2 and 3 trials.[5][11]

Future research will focus on:

- Expanding to Frontline Therapy: Evaluating **bleximenib** in combination with standard-of-care agents in newly diagnosed patients.[6]
- Overcoming Resistance: Further characterizing potential resistance mechanisms and developing strategies to overcome them.
- Broadening Indications: Exploring activity in other hematologic malignancies that may be dependent on the menin-KMT2A interaction.
- Biomarker Development: Identifying biomarkers that can predict response or resistance to therapy.

The development of **bleximenib** represents a significant advance in the precision medicine approach to treating acute leukemia, offering a novel therapeutic option for patients with historically poor outcomes.[6]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org](http://ashpublications.org) [[ashpublications.org](http://ashpublications.org)]

- 2. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 5. New results for Johnson & Johnson's bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 6. Targeting the menin-KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]
- 7. Bleximenib - Wikipedia [en.wikipedia.org]
- 8. ajmc.com [ajmc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Restricted [jnjmedicalconnect.com]
- 12. First-in-human study of the menin-KMT2A inhibitor JNJ-75276617 in R/R acute leukemias | VJHemOnc [vjhemonc.com]
- 13. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Bleximenib as a menin-KMT2A interaction inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404535#bleximenib-as-a-menin-kmt2a-interaction-inhibitor]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)